HOX11 protein - 143275-75-6

HOX11 protein

Catalog Number: EVT-1520986
CAS Number: 143275-75-6
Molecular Formula: C11H7N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HOX11 is primarily expressed in lymphoid tissues and has been implicated in the development of T-cells. It is classified under the homeobox transcription factors due to its ability to bind specific DNA sequences and regulate transcription. The protein's homeodomain contains unique structural features, including a threonine residue that distinguishes it from other homeodomain proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of HOX11 protein typically involves recombinant DNA technology. The gene can be cloned into expression vectors using techniques such as polymerase chain reaction (PCR) amplification followed by restriction enzyme digestion and ligation into suitable plasmids. For instance, various constructs have been created to study different regions of the HOX11 protein, allowing researchers to analyze functional domains and mutations that may affect its activity .

In laboratory settings, the HOX11 protein can be expressed in mammalian cell lines using vectors like pEFBOS or pAS-CYH2. These vectors facilitate the production of tagged versions of the protein for purification and functional assays. Techniques such as Western blotting and immunoprecipitation are commonly employed to confirm expression and analyze protein interactions .

Molecular Structure Analysis

Structure and Data

The HOX11 protein contains a homeodomain that enables it to bind specific DNA sequences. The structure of this domain has been characterized through various methods, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The homeodomain typically consists of three alpha helices, with helix 3 playing a critical role in DNA binding due to its interaction with the major groove of DNA .

The molecular weight of HOX11 is approximately 30 kDa, and it exhibits a characteristic nuclear localization signal that directs it to the nucleus where it exerts its transcriptional functions .

Chemical Reactions Analysis

Reactions and Technical Details

HOX11 functions primarily as a transcriptional activator, engaging in specific interactions with target DNA sequences to enhance gene expression. The binding of HOX11 to DNA involves several chemical interactions, including hydrogen bonds and hydrophobic interactions between amino acid side chains in the homeodomain and nucleotide bases.

Studies have shown that mutations within the homeodomain can significantly impair its ability to bind DNA and activate transcription, highlighting the importance of precise molecular interactions for its function .

Mechanism of Action

Process and Data

The mechanism by which HOX11 acts involves binding to regulatory regions of target genes, leading to the recruitment of co-activators that facilitate transcription initiation. Upon binding to specific enhancer or promoter sequences, HOX11 can recruit additional transcription factors and chromatin remodeling complexes that modify histones to promote an open chromatin structure conducive to transcription .

Experimental evidence suggests that HOX11 activates genes involved in T-cell development and differentiation, playing a pivotal role in hematopoiesis. Disruption of HOX11 function has been linked to impaired T-cell maturation and increased susceptibility to leukemogenesis .

Physical and Chemical Properties Analysis

Physical Properties

HOX11 is a soluble protein predominantly found in the nucleus, with a typical stability profile under physiological conditions. Its solubility allows it to interact freely with other nuclear proteins involved in transcription regulation.

Chemical Properties

The chemical properties of HOX11 include its ability to form complexes with DNA through specific binding interactions mediated by its homeodomain. The stability of these complexes can be influenced by factors such as ionic strength, pH, and temperature. In vitro studies indicate that optimal conditions for HOX11-DNA binding involve physiological pH (around 7.4) and moderate ionic strength .

Applications

Scientific Uses

HOX11 has significant implications in both basic research and clinical applications:

  • Cancer Research: Due to its role in T-cell acute lymphoblastic leukemia, HOX11 serves as a target for therapeutic interventions aimed at modulating its activity or expression.
  • Developmental Biology: Understanding how HOX11 regulates gene expression during T-cell development provides insights into normal hematopoiesis and potential developmental disorders.
  • Gene Therapy: Investigating the mechanisms by which HOX11 influences cell fate decisions could lead to novel strategies for manipulating stem cell differentiation or enhancing immune responses.
Structural Characterization of HOX11 Protein

Homeodomain Architecture and DNA-Binding Motifs

The HOX11 protein (encoded by the TLX1 gene) belongs to a distinct family of homeodomain-containing transcription factors characterized by a 60-amino acid DNA-binding domain. Homeodomains typically fold into a three-helix bundle structure where helix 3 (the recognition helix) mediates sequence-specific DNA interactions. HOX11’s homeodomain exhibits nuclear localization and functions as a positive transcriptional activator by binding cis-regulatory elements in target genes [1].

Conserved Residues in the HOX11 Homeodomain (e.g., Thr247)

A defining structural feature of HOX11 is the substitution of threonine (Thr247) for isoleucine or valine at position 47 within helix 3 of the homeodomain. This residue lies within the DNA-recognition interface and is conserved across HOX11 orthologs in humans, mice, and Drosophila. Biochemical studies confirm that Thr247 enables unique DNA-binding specificity compared to canonical homeodomains. Mutational analyses demonstrate that Thr247 is essential for HOX11’s transactivation function and its oncogenic potential in T-cell acute lymphoblastic leukemia (T-ALL) [1].

Table 1: Key Residues in the HOX11 Homeodomain

PositionCanonical HomeodomainHOX11 HomeodomainFunctional Significance
Helix 3, Residue 47Isoleucine/ValineThreonine (Thr247)Determines DNA motif specificity; enables distinct protein interactions
N-terminal ArmBasic residuesVariableModulates DNA affinity and stability
Helix 1Hydrophobic coreConservedMaintains structural integrity

DNA Recognition Specificity: TAAT vs. TAAGTG Motifs

HOX11 exhibits high-affinity binding to the core motif TAAT, a sequence recognized by many homeodomains. However, its optimal binding site extends to T/AT/gTAATTGTA, indicating broader specificity than typical homeobox proteins. This extended motif (particularly TAATTGTA) suggests HOX11 recognizes DNA via interactions beyond the core TAAT, involving flanking bases [1] [2]. Electrophoretic mobility shift assays and affinity chromatography reveal HOX11 binds TAAT with dissociation constants (KD) in the nanomolar range (~10−9 M), comparable to other homeodomains. However, its binding to the extended motif TAAGTG — identified in leukemia-associated genes — shows even higher stability, with complex half-lives exceeding 12 minutes [1] [2].

Table 2: HOX11 DNA-Binding Motifs and Affinities

DNA MotifSequenceRelative AffinityBiological Context
Core SiteTAATHigh (KD ~ nM)General homeodomain target
Extended SiteTAATTGTAVery HighOptimal sequence from selection assays
Leukemia-Associated SiteTAAGTGVery HighOncogenic target genes in T-ALL

Post-Translational Modifications

Phosphorylation Dynamics (e.g., Thr247 During Mitosis)

Threonine 247 (Thr247) in helix 3 serves dual roles: as a DNA-contact residue and a phosphoacceptor site. During mitosis, cyclin-dependent kinases (CDKs) phosphorylate Thr247, triggering HOX11 dissociation from chromatin. Mass spectrometry studies confirm this modification reduces DNA-binding affinity by >50%. Phosphomimetic mutations (T247D/E) disrupt subnuclear clustering of HOX11, whereas non-phosphorylatable mutants (T247A) exhibit constitutive DNA binding and aberrant transcriptional activity [1] [7]. Additional phosphorylation occurs at serine residues in the N-terminal domain (e.g., Ser19), modulating interactions with co-regulators like PBX2. These modifications create a "phospho-switch" integrating cell-cycle signals with HOX11 activity [1].

Impact of Modifications on Protein Stability and Localization

  • Protein Stability: Ubiquitination at lysine residues (e.g., Lys283) targets HOX11 for proteasomal degradation. Phosphorylation of Thr247 precedes and enhances this ubiquitination, linking cell-cycle exit to HOX11 turnover [7].
  • Nuclear Localization: Phosphorylation of Thr247 promotes nuclear export via CRM1, redistributing HOX11 to the cytoplasm during G2/M phases. Deubiquitinases (DUBs) counteract this by stabilizing nuclear HOX11 pools in interphase [7].
  • Complex Formation: Phosphorylation of Ser19 enhances association with PBX2, forming a complex that activates oncogenic transcription in T-ALL. Disruption of this site impairs HOX11-driven leukemogenesis in vivo [1].

Concluding Remarks

HOX11’s homeodomain architecture — particularly the Thr247 residue — defines its unique DNA-recognition specificity among homeobox proteins. Dynamic phosphorylation at this site orchestrates its cell-cycle-dependent DNA binding, protein interactions, and degradation. These structural insights elucidate HOX11’s role in development and leukemia, providing a foundation for targeting its activity in disease contexts.

Properties

CAS Number

143275-75-6

Product Name

HOX11 protein

Molecular Formula

C11H7N3O

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